molecular formula C7H12O3 B1379392 2-(1-Methylcyclobutoxy)acetic acid CAS No. 1423035-07-7

2-(1-Methylcyclobutoxy)acetic acid

Cat. No.: B1379392
CAS No.: 1423035-07-7
M. Wt: 144.17 g/mol
InChI Key: WBUXWZSGUZVTMI-UHFFFAOYSA-N
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Description

2-(1-Methylcyclobutoxy)acetic acid is an organic compound with the molecular formula C7H12O3 It features a cyclobutyl ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclobutoxy)acetic acid typically involves the reaction of 1-methylcyclobutanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methylcyclobutanol is replaced by the chloroacetic acid, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving nucleophilic substitution reactions are employed, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclobutoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(1-Methylcyclobutoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.

    2-(Cyclobutoxy)acetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.

    2-(1-Methylcyclopentyloxy)acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

2-(1-Methylcyclobutoxy)acetic acid is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and binding interactions. This structural feature may confer distinct properties and potential advantages in various applications compared to its similar compounds.

Properties

IUPAC Name

2-(1-methylcyclobutyl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXWZSGUZVTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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